molecular formula C19H16FNO2 B5301215 3-(2-fluorophenyl)-1-(5-hydroxy-1,2-dimethyl-1H-indol-3-yl)-2-propen-1-one

3-(2-fluorophenyl)-1-(5-hydroxy-1,2-dimethyl-1H-indol-3-yl)-2-propen-1-one

Cat. No. B5301215
M. Wt: 309.3 g/mol
InChI Key: RWPWFWUQOHWELK-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-fluorophenyl)-1-(5-hydroxy-1,2-dimethyl-1H-indol-3-yl)-2-propen-1-one, also known as FLDPI, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a derivative of indole, which is a heterocyclic organic compound that is widely distributed in nature. FLDPI has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further study.

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-1-(5-hydroxy-1,2-dimethyl-1H-indol-3-yl)-2-propen-1-one is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. 3-(2-fluorophenyl)-1-(5-hydroxy-1,2-dimethyl-1H-indol-3-yl)-2-propen-1-one has also been found to induce oxidative stress in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
3-(2-fluorophenyl)-1-(5-hydroxy-1,2-dimethyl-1H-indol-3-yl)-2-propen-1-one has been found to exhibit a range of biochemical and physiological effects. Studies have shown that 3-(2-fluorophenyl)-1-(5-hydroxy-1,2-dimethyl-1H-indol-3-yl)-2-propen-1-one can inhibit the activity of certain enzymes that are involved in inflammation, making it a potential candidate for the treatment of inflammatory diseases. 3-(2-fluorophenyl)-1-(5-hydroxy-1,2-dimethyl-1H-indol-3-yl)-2-propen-1-one has also been found to exhibit neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-(2-fluorophenyl)-1-(5-hydroxy-1,2-dimethyl-1H-indol-3-yl)-2-propen-1-one is its potent anticancer activity, which makes it a promising candidate for further study as a potential anticancer agent. 3-(2-fluorophenyl)-1-(5-hydroxy-1,2-dimethyl-1H-indol-3-yl)-2-propen-1-one has also been found to exhibit a range of other biochemical and physiological effects, making it a versatile compound for scientific research. However, one of the limitations of 3-(2-fluorophenyl)-1-(5-hydroxy-1,2-dimethyl-1H-indol-3-yl)-2-propen-1-one is that its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for the study of 3-(2-fluorophenyl)-1-(5-hydroxy-1,2-dimethyl-1H-indol-3-yl)-2-propen-1-one. One of the major areas of research is the elucidation of its mechanism of action, which may provide insights into its potential applications in the treatment of various diseases. Another area of research is the development of more efficient synthesis methods for 3-(2-fluorophenyl)-1-(5-hydroxy-1,2-dimethyl-1H-indol-3-yl)-2-propen-1-one, which may improve its yield and purity. Additionally, studies are needed to investigate the pharmacokinetics and pharmacodynamics of 3-(2-fluorophenyl)-1-(5-hydroxy-1,2-dimethyl-1H-indol-3-yl)-2-propen-1-one, which may inform its potential use as a therapeutic agent. Overall, the study of 3-(2-fluorophenyl)-1-(5-hydroxy-1,2-dimethyl-1H-indol-3-yl)-2-propen-1-one holds great promise for the development of new treatments for various diseases.

Synthesis Methods

The synthesis of 3-(2-fluorophenyl)-1-(5-hydroxy-1,2-dimethyl-1H-indol-3-yl)-2-propen-1-one involves the reaction of 5-hydroxy-1,2-dimethyl-1H-indole-3-carbaldehyde with 2-fluoroacetophenone in the presence of a base catalyst. The resulting product is then subjected to a Claisen-Schmidt condensation reaction with propionaldehyde to yield 3-(2-fluorophenyl)-1-(5-hydroxy-1,2-dimethyl-1H-indol-3-yl)-2-propen-1-one. This synthesis method has been optimized to achieve high yields and purity of 3-(2-fluorophenyl)-1-(5-hydroxy-1,2-dimethyl-1H-indol-3-yl)-2-propen-1-one.

Scientific Research Applications

3-(2-fluorophenyl)-1-(5-hydroxy-1,2-dimethyl-1H-indol-3-yl)-2-propen-1-one has been extensively studied for its potential use in scientific research. One of the major applications of 3-(2-fluorophenyl)-1-(5-hydroxy-1,2-dimethyl-1H-indol-3-yl)-2-propen-1-one is in the field of cancer research. Studies have shown that 3-(2-fluorophenyl)-1-(5-hydroxy-1,2-dimethyl-1H-indol-3-yl)-2-propen-1-one exhibits potent anticancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-(2-fluorophenyl)-1-(5-hydroxy-1,2-dimethyl-1H-indol-3-yl)-2-propen-1-one has also been found to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for further study as a potential anticancer agent.

properties

IUPAC Name

(E)-3-(2-fluorophenyl)-1-(5-hydroxy-1,2-dimethylindol-3-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO2/c1-12-19(15-11-14(22)8-9-17(15)21(12)2)18(23)10-7-13-5-3-4-6-16(13)20/h3-11,22H,1-2H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPWFWUQOHWELK-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C)C=CC(=C2)O)C(=O)C=CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(N1C)C=CC(=C2)O)C(=O)/C=C/C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Fluoro-phenyl)-1-(5-hydroxy-1,2-dimethyl-1H-indol-3-yl)-propenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.